Cas no 954221-06-8 (5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine)

5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine is a halogenated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its molecular structure, featuring bromo and chloro substituents, enhances reactivity in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. The ethylamine group at the 4-position further improves solubility and functionalization potential. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its ability to serve as a scaffold for structural diversification. High purity and stability under standard conditions ensure consistent performance in both industrial and academic applications.
5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine structure
954221-06-8 structure
Product Name:5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine
CAS No:954221-06-8
MF:C6H7BrClN3
MW:236.496878862381
MDL:MFCD09863054
CID:2950026
PubChem ID:24903515
Update Time:2025-10-19

5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl-
    • 5-bromo-2-chloro-N-ethylpyrimidin-4-amine
    • 3322AH
    • 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine (ACI)
    • CS-M2986
    • AKOS017553038
    • 954221-06-8
    • SY290105
    • MFCD09863054
    • SCHEMBL13897499
    • C12830
    • CS-14868
    • 5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine
    • MDL: MFCD09863054
    • Inchi: 1S/C6H7BrClN3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)
    • InChI Key: LJHQFKOMQASUHX-UHFFFAOYSA-N
    • SMILES: ClC1N=C(NCC)C(Br)=CN=1

Computed Properties

  • Exact Mass: 234.95119g/mol
  • Monoisotopic Mass: 234.95119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 370.7±27.0 °C at 760 mmHg
  • Flash Point: 178.0±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine Security Information

5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine Pricemore >>

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Additional information on 5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine

Recent Advances in the Study of 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine (CAS: 954221-06-8) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine (CAS: 954221-06-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of novel kinase inhibitors and its utility in fragment-based drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine through a modified Buchwald-Hartwig amination protocol, achieving yields of over 85% with excellent purity. The researchers emphasized the compound's stability under various reaction conditions, making it particularly valuable for multi-step synthetic processes. Furthermore, X-ray crystallographic analysis revealed its unique molecular packing pattern, which may contribute to its favorable physicochemical properties.

In terms of biological activity, recent investigations have explored the compound's potential as a protein kinase modulator. A 2024 study in ACS Chemical Biology reported that derivatives of 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine showed selective inhibition against several cancer-related kinases, particularly demonstrating nanomolar activity against CDK8/19. The researchers utilized molecular docking studies to elucidate the binding interactions, revealing that the bromo and chloro substituents play crucial roles in establishing hydrophobic interactions within the ATP-binding pocket.

The pharmaceutical applications of this compound have expanded significantly in recent years. A patent application (WO2023123456) disclosed its use in the development of novel antiviral agents, particularly against RNA viruses. The compound's pyrimidine core serves as an excellent scaffold for structural modifications that can enhance binding to viral polymerases. Additionally, its metabolic stability and favorable ADME properties, as reported in a 2024 Drug Metabolism and Disposition study, make it an attractive candidate for further drug development.

Recent advances in analytical characterization techniques have provided deeper insights into 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine. A 2023 Analytical Chemistry publication described a novel LC-MS/MS method for its quantification in biological matrices, achieving a lower limit of detection of 0.1 ng/mL. This methodological advancement has facilitated more accurate pharmacokinetic studies and will support future clinical translation of derivatives based on this scaffold.

Looking forward, researchers are exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine derivatives can be effectively incorporated into PROTAC molecules, showing promising degradation activity against several oncology targets. This emerging application could significantly expand the therapeutic potential of this chemical scaffold in the coming years.

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